Tert-butyl 4-amino-3-phenylbutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-phenylbutanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3 |
InChI Key |
ORYOXUJANNXAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Methodologies for the Stereoselective Synthesis of Tert Butyl 4 Amino 3 Phenylbutanoate
Retrosynthetic Analysis and Strategic Disconnections for the Chiral Butanoate Scaffold
A retrosynthetic approach to tert-butyl 4-amino-3-phenylbutanoate allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This analysis reveals key bond disconnections and the corresponding synthons, guiding the design of a forward synthesis.
The primary disconnection of the this compound backbone is typically made at the C3-C4 and C2-C3 bonds, or by disconnecting the amino group. This leads to the identification of several key synthons and their synthetic equivalents:
A C4 synthon derived from phenylacetaldehyde or a related phenylacetic acid derivative. This component provides the phenyl group at the C3 position.
A C2 synthon, often an acetate equivalent. This can be derived from tert-butyl acetate or a related enolate precursor.
A nitrogen source for the amino group. This can be introduced via various amination strategies.
Based on these synthons, common precursors for the synthesis include derivatives of cinnamic acid, where the carbon-carbon backbone is pre-formed, or β-keto esters that can be elaborated.
Achieving the desired stereochemistry at the C3 position is the central challenge in synthesizing this compound. The design of the synthesis must incorporate a method for stereocontrol. Key principles include:
Substrate Control: Utilizing a chiral starting material that directs the stereochemistry of subsequent reactions.
Auxiliary Control: Attaching a chiral auxiliary to an achiral precursor to guide the stereoselective transformation, which is later removed.
Catalyst Control: Employing a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. This is often the most efficient and atom-economical approach.
Asymmetric Catalytic Approaches to the Phenylbutanoate Framework
Asymmetric catalysis offers powerful tools for the enantioselective synthesis of this compound, often providing high levels of stereocontrol with only a small amount of a chiral catalyst.
One of the most effective methods for setting the stereocenter is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as a β-dehydroamino ester or an α,β-unsaturated ester. This reaction utilizes a chiral transition metal catalyst, typically based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands.
The general reaction is as follows: Prochiral Olefin + H2 --(Chiral Catalyst)--> Chiral Butanoate
Key catalysts for this transformation include complexes of rhodium with chiral bisphosphine ligands like DuPhos and ruthenium with BINAP. These hydrogenations are known for their high efficiency and enantioselectivity. For instance, rhodium-catalyzed asymmetric hydrogenation of related β-cyanocinnamic esters has been shown to produce chiral products with excellent enantioselectivities (up to 99% ee) under mild conditions. scispace.com The choice of ligand and reaction conditions is crucial for achieving high stereoselectivity.
Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation
| Ligand Family | Metal | Typical Substrates |
| DuPhos | Rhodium | β-acylaminoacrylates |
| BINAP | Ruthenium | α,β-Unsaturated carboxylic acids |
| Josiphos | Rhodium, Ruthenium | Various olefins |
| TangPhos | Rhodium | Enamides |
This table presents examples of ligand families and their typical applications in asymmetric hydrogenation.
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of the phenylbutanoate framework, the organocatalytic Michael addition is a key strategy.
In this approach, a nucleophile (e.g., a derivative of tert-butyl acetate) adds to an electrophilic Michael acceptor (e.g., a cinnamate derivative) under the influence of a chiral organocatalyst. Chiral primary amine-thioureas, derived from natural amino acids, have been shown to be effective catalysts for Michael additions, providing high enantioselectivity. doi.org
Table 2: Common Classes of Organocatalysts for Michael Additions
| Catalyst Class | Activating Moiety | Example |
| Chiral Amines | Enamine/Iminium ion formation | Proline and its derivatives |
| Thioureas/Ureas | Hydrogen bonding | Takemoto's catalyst |
| Cinchona Alkaloids | Brønsted base/Hydrogen bonding | Quinine, Quinidine derivatives |
| Chiral Phosphoric Acids | Brønsted acid catalysis | TRIP |
This table summarizes common classes of organocatalysts used in asymmetric Michael additions.
While direct application to this compound synthesis requires specific substrate design, the principles of organocatalytic conjugate addition are well-established for creating the chiral carbon-carbon bond of the butanoate scaffold.
Metal-catalyzed reactions that form the C-N bond asymmetrically are also a viable route. Asymmetric allylic amination, often catalyzed by palladium complexes with chiral ligands, can be used to introduce the amino group at the C4 position of a suitable precursor, which can then be converted to the target molecule. researchgate.net This method involves the substitution of a leaving group on an allylic substrate with an amine nucleophile.
Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is another atom-economical approach. While challenging, advances in catalysts for asymmetric hydroamination are making this a more accessible strategy.
Chiral Auxiliary-Mediated Synthetic Pathways
One of the most reliable and widely used methods for controlling stereochemistry in synthesis is the temporary incorporation of a chiral auxiliary. wikipedia.org This approach involves covalently attaching a chiral molecule to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Diastereoselective Inductions Utilizing Chiral Auxiliaries
Chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultams, are powerful tools for the asymmetric synthesis of β-amino acids like the target compound. nih.govnih.gov The general strategy involves acylating the chiral auxiliary with a suitable carboxylic acid derivative. The resulting imide is then enolized, and the subsequent reaction, for instance, an alkylation or a conjugate addition, is directed by the steric bulk of the auxiliary. This forces the incoming reagent to approach from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. williams.edu
For the synthesis of this compound, a common approach involves the conjugate addition of a nitrogen nucleophile to a chiral N-enoyl derivative. For example, an oxazolidinone can be acylated with trans-cinnamic acid. The resulting α,β-unsaturated imide can then undergo a stereoselective Michael addition with a nitrogen source. The chiral auxiliary effectively shields one face of the molecule, leading to the preferential formation of one diastereomer. The diastereomeric purity of the intermediates can often be enhanced through crystallization or chromatography before the auxiliary is cleaved. williams.edu
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism |
| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations, Conjugate additions | Forms a chelated (Z)-enolate, with the substituent at C4 directing the electrophile to the opposite face. williams.edu |
| Oppolzer's Camphorsultam | Michael additions, Diels-Alder reactions | The rigid bicyclic structure provides effective steric shielding of one face of the attached substrate. |
| Pseudoephedrine | Alkylation of amides | Forms a stable chelate with the lithium enolate, exposing one face for alkylation. wikipedia.org |
Methodologies for Auxiliary Cleavage and Recovery
A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary from the product. The choice of cleavage method depends on the specific auxiliary and the desired functional group in the final product. Conditions must be chosen to avoid racemization of the newly formed stereocenter. wikipedia.org
For N-acyloxazolidinones, several cleavage methods are available. williams.edu Hydrolytic methods, often using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂), are common for cleaving the auxiliary to yield the corresponding carboxylic acid. williams.edu Reductive cleavage using agents like lithium borohydride (B1222165) (LiBH₄) can provide the corresponding primary alcohol. The tert-butyl ester of the target compound can be obtained by cleaving the auxiliary under conditions that favor ester formation, for example, using magnesium methoxide in tert-butanol (B103910). After cleavage, the chiral auxiliary can typically be recovered by extraction and purified for reuse, which is an important consideration for the economic viability of large-scale syntheses. wikipedia.org
Chemoenzymatic Synthetic Routes and Biocatalytic Transformations
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biological catalysts (enzymes). ucl.ac.uknih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of enantioselectivity and regioselectivity, making them ideal for the synthesis of enantiomerically pure compounds. mdpi.com
Enzyme-Mediated Kinetic Resolution of Racemic Intermediates
Kinetic resolution is a widely applied biocatalytic strategy for separating enantiomers from a racemic mixture. nih.gov This process utilizes an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. researchgate.net For the synthesis of this compound, a racemic mixture of a suitable precursor, such as the corresponding ester or N-acylated derivative, can be subjected to enzymatic resolution.
Lipases are a common class of enzymes used for this purpose. mdpi.com For instance, a racemic mixture of this compound could be N-acylated. A lipase, such as Candida antarctica lipase B (CAL-B), can then be used to selectively hydrolyze the acyl group from one of the enantiomers. researchgate.net This results in a mixture of one enantiomer as the N-acylated compound and the other as the free amine, which can then be separated by standard chromatographic or extraction techniques. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. nih.gov
Table 2: Enzymes Used in the Resolution of β-Amino Acid Derivatives
| Enzyme | Reaction Type | Substrate Example | Selectivity (E-value) |
| Lipase PSIM (Burkholderia cepacia) | Hydrolysis | Racemic β-amino carboxylic ester hydrochlorides | Often >100 mdpi.com |
| Candida antarctica Lipase B (CAL-B) | N-Acylation / Hydrolysis | Racemic β-amino esters or amides | Can be >200 researchgate.netu-szeged.hu |
| Penicillin G Acylase | Hydrolysis | N-phenylacetyl β-amino acids | High |
Enantioselective Biocatalytic Reactions for Direct Synthesis
A more efficient alternative to kinetic resolution is the direct asymmetric synthesis of the target molecule from a prochiral substrate. nih.gov Transaminases (also known as aminotransferases) are particularly promising enzymes for this purpose. researchgate.netnih.gov These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine or alanine) to a keto acceptor. nih.gov
For the synthesis of this compound, a suitable prochiral substrate would be tert-butyl 4-oxo-3-phenylbutanoate. An enantioselective transaminase can directly introduce the amino group at the C3 position, creating the desired (R)- or (S)-stereocenter with high enantiomeric excess (ee). researchgate.net This method is highly atom-economical and can theoretically achieve a 100% yield of the desired enantiomer. The development of robust transaminases with broad substrate specificity is an active area of research. nih.govresearchgate.net Another approach involves the use of ammonia lyases, which can catalyze the stereoselective addition of ammonia to an α,β-unsaturated ester like tert-butyl cinnamate. researchgate.net
Multi-Step Linear and Convergent Synthetic Sequences
The construction of complex molecules like this compound can be approached through either a linear or a convergent synthetic strategy. differencebetween.comchemistnotes.com
Sequential Functional Group Interconversions and Protecting Group Strategies
The construction of the chiral backbone of this compound often involves a series of carefully planned functional group interconversions. A common strategy begins with the asymmetric Michael addition of a nucleophile to a cinnamic acid derivative. This approach establishes the crucial C-3 phenyl-substituted stereocenter.
Protecting Group Strategies: The choice of protecting groups for the amino and carboxylic acid functionalities is critical to prevent unwanted side reactions and to ensure the compatibility of reagents in subsequent steps.
Carboxylic Acid Protection: The carboxylic acid is converted to a tert-butyl ester. This not only protects the carboxyl group but also introduces the "tert-butyl" component of the target molecule's name. The tert-butyl ester is generally stable to basic and nucleophilic conditions and can be cleaved under acidic conditions, often concurrently with the removal of a Boc protecting group. libretexts.orgorganic-chemistry.org The direct esterification of the corresponding carboxylic acid with tert-butanol or the use of reagents like tert-butyl 2,2,2-trichloroacetimidate can be employed for its introduction. organic-chemistry.org
A representative synthetic sequence might involve the following steps:
Asymmetric Conjugate Addition: An asymmetric Michael addition of a nitrogen-containing nucleophile to a tert-butyl cinnamate derivative, catalyzed by a chiral catalyst, to introduce the amino group and set the stereochemistry at the C-3 position.
Reduction: Reduction of a functional group, such as a nitro group, to the desired amine.
Deprotection/Protection: Selective removal of any temporary protecting groups and introduction of the final desired protecting group on the amine if necessary.
Optimization of Reaction Conditions for Enhanced Enantioselectivity and Diastereoselectivity
Achieving high levels of stereocontrol in the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key factors that are systematically varied include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.
Catalyst Selection: The use of chiral catalysts is central to inducing asymmetry. For Michael addition reactions, organocatalysts such as chiral thioureas, squaramides, and cinchona alkaloid derivatives have been successfully employed in the synthesis of related β-amino acid derivatives. nih.govscirp.org Chiral metal complexes, for instance, those based on nickel, have also demonstrated high efficacy in promoting enantioselective conjugate additions. nih.gov
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the stereodetermining step, thereby affecting both the yield and the enantiomeric excess (ee) or diastereomeric ratio (dr). A range of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., tetrahydrofuran (THF), dichloromethane (B109758) (DCM)) and polar protic (e.g., ethanol, methanol), are often screened to identify the optimal medium.
Temperature Control: Asymmetric reactions are frequently conducted at sub-ambient temperatures to enhance selectivity. Lowering the reaction temperature can favor the formation of one stereoisomer over the other by increasing the energy difference between the diastereomeric transition states.
Stoichiometry and Additives: The molar ratio of the reactants, catalyst, and any additives can be crucial. For instance, in organocatalyzed reactions, the presence of a co-catalyst or an acidic or basic additive can modulate the reactivity and selectivity of the catalyst.
The following table illustrates a hypothetical optimization of a key reaction step, highlighting the impact of various parameters on stereoselectivity.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | Chiral Catalyst A (10) | Toluene | 25 | 75 | 80 |
| 2 | Chiral Catalyst A (10) | THF | 25 | 82 | 85 |
| 3 | Chiral Catalyst A (10) | DCM | 25 | 78 | 82 |
| 4 | Chiral Catalyst A (10) | THF | 0 | 85 | 92 |
| 5 | Chiral Catalyst A (10) | THF | -20 | 88 | 95 |
| 6 | Chiral Catalyst B (5) | THF | -20 | 90 | 97 |
Advanced Separation and Purification Strategies for Enantiomerically Enriched Products
Following the stereoselective synthesis, the resulting product is often a mixture of enantiomers, albeit with one being predominant. To obtain enantiomerically pure this compound, advanced separation and purification techniques are employed.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for the analytical and preparative separation of enantiomers. The choice of the CSP is critical and is often based on the functional groups present in the molecule. For N-protected amino acid derivatives, polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose derivatives) are commonly effective. Non-aqueous capillary electrophoresis (NACE) with a chiral selector in the background electrolyte, such as tert-butyl carbamoylated quinine, has also been shown to be an effective method for the enantiomeric separation of N-protected amino acids. nih.govnih.gov
Diastereomeric Salt Crystallization: In cases where the product is a racemic amine, it can be resolved by forming diastereomeric salts with a chiral acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then isolated, and the chiral auxiliary is removed to yield the enantiomerically pure amine.
The following table summarizes the advantages and disadvantages of these advanced separation techniques.
| Technique | Advantages | Disadvantages |
|---|---|---|
| Chiral HPLC | High resolution and applicable to a wide range of compounds. Can be used for both analytical and preparative scales. | High cost of chiral stationary phases and solvents. Can be time-consuming for large-scale separations. |
| Enzymatic Kinetic Resolution | High enantioselectivity under mild reaction conditions. Environmentally friendly (uses biocatalysts). | The theoretical maximum yield for the desired enantiomer is 50%. Requires screening for a suitable enzyme. |
| Diastereomeric Salt Crystallization | Cost-effective and scalable for industrial production. Well-established technique. | Relies on the formation of well-defined crystalline salts and significant solubility differences. Can be labor-intensive. |
Advanced Spectroscopic and Chromatographic Characterization for Structural and Stereochemical Elucidation of Synthesized Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like tert-butyl 4-amino-3-phenylbutanoate. While specific NMR data for this exact compound is not extensively available in the public domain, a theoretical analysis based on its structure allows for the prediction of expected signals in both ¹H and ¹³C NMR spectra.
A detailed analysis would involve the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the diastereotopic methylene (B1212753) protons adjacent to the chiral center and the ester group, and the characteristic singlet for the nine equivalent protons of the tert-butyl group. The coupling patterns and chemical shifts of these protons would provide initial information about the connectivity of the molecule. The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom, including the carbonyl carbon of the ester, the carbons of the phenyl ring, the chiral methine carbon, the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group.
Unambiguous Stereochemical Assignment via 2D NMR Techniques (e.g., NOESY, ROESY)
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the stereochemistry of molecules by identifying protons that are close to each other in space. For this compound, these techniques would be crucial in assigning the relative stereochemistry of the chiral center at position 3.
By observing cross-peaks in the NOESY or ROESY spectrum, spatial proximities between the proton on the chiral carbon (C3) and the protons of the adjacent methylene group (C2 and C4) and the phenyl ring can be established. The presence or absence of specific NOE/ROE correlations would allow for the unambiguous assignment of the relative configuration of the substituents around the chiral center.
Elucidation of Conformational Preferences in Solution
The flexibility of the carbon chain in this compound allows it to adopt various conformations in solution. The magnitude of the coupling constants between adjacent protons, in conjunction with NOESY/ROESY data, can provide valuable information about the preferred dihedral angles and, consequently, the dominant conformations. Computational modeling is often used alongside experimental NMR data to refine the understanding of the conformational landscape of such molecules in different solvents.
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pathway Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₄H₂₁NO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
This table presents the theoretical exact mass for the protonated molecule, which is commonly observed in electrospray ionization (ESI) mass spectrometry.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the tert-butyl group as isobutylene (B52900), decarboxylation, and cleavages of the carbon backbone. Analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule.
Table 2: Plausible MS/MS Fragment Ions of this compound
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 236.16 | [M+H - C₄H₈]⁺ | Loss of isobutylene |
| 236.16 | [M+H - CO₂]⁺ | Loss of carbon dioxide |
This table outlines some of the expected fragmentation patterns based on the structure of the compound.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Reaction Completion Monitoring
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, the C=O stretching of the ester group, and C-O stretching. This technique is also valuable for monitoring the progress of a chemical reaction, for instance, by observing the appearance of the ester carbonyl band and the disappearance of the carboxylic acid hydroxyl band from a starting material.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Amine (N-H) | 3300-3500 | Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| Aliphatic C-H | 2850-3000 | Stretch |
| Ester (C=O) | 1730-1750 | Stretch |
| Phenyl (C=C) | 1450-1600 | Stretch |
This table provides a summary of the anticipated key functional group vibrations in the IR spectrum.
Chiral Chromatography (HPLC, GC) for Quantitative Enantiomeric Excess Determination
Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (e.e.). The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose, with the choice of technique often depending on the volatility and thermal stability of the analyte and its derivatives.
The success of a chiral separation is critically dependent on the selection of an appropriate chiral stationary phase (CSP). For compounds like this compound, which possess a primary amine and a phenyl group, several classes of CSPs have proven effective for structurally similar β-amino esters.
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as those coated or immobilized on a silica (B1680970) support (e.g., Chiralcel® and Chiralpak® series), are among the most versatile and widely used CSPs. yakhak.orgcsic.es Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, with the carbamate (B1207046) derivatives on the polysaccharide backbone. The selection of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate)) can significantly influence enantioselectivity. eijppr.commdpi.com
Macrocyclic Antibiotic CSPs: CSPs based on macrocyclic antibiotics, such as teicoplanin (e.g., Chirobiotic™ T), are particularly effective for the separation of underivatized amino acids and their derivatives. sigmaaldrich.com The complex structure of these selectors offers multiple sites for chiral recognition, including ionic interactions, hydrogen bonding, and inclusion complexation. scispace.com
Crown Ether-based CSPs: Chiral crown ethers are highly effective for the enantioseparation of compounds containing primary amine groups. The chiral recognition mechanism involves the formation of a host-guest complex between the protonated primary amine of the analyte and the cavity of the crown ether.
Cyclodextrin-based CSPs: Derivatized cyclodextrins are commonly used as CSPs in both HPLC and GC. chromatographyonline.com In GC, their ability to form inclusion complexes with volatile analytes after suitable derivatization (e.g., acylation or trifluoroacetylation) allows for the separation of enantiomers. chromatographyonline.comnih.gov
The development and validation of a chiral separation method involve a systematic screening of various CSPs and mobile phases to identify the optimal conditions. Validation is performed according to ICH guidelines and typically includes the assessment of specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). yakhak.orgbanglajol.info
| CSP Class | Selector Example | Primary Interaction Mechanisms | Applicability for β-Amino Esters |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | High |
| Macrocyclic Antibiotic | Teicoplanin | Ionic interactions, hydrogen bonding, inclusion | High |
| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation with primary amines | Moderate to High |
| Cyclodextrin-based (GC) | Permethylated β-cyclodextrin | Inclusion complexation | High (with derivatization) |
Achieving baseline resolution (Rs ≥ 1.5) is essential for accurate quantitation of enantiomeric excess. This is accomplished by systematically optimizing various chromatographic parameters.
For HPLC:
Mobile Phase Composition: In normal-phase mode, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are commonly used. csic.es The ratio of these solvents is adjusted to optimize retention and selectivity. For polar ionic or reversed-phase modes, mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers or additives like trifluoroacetic acid (TFA) or a combination of acetic acid and triethylamine (B128534) are employed. researchgate.net The choice of mobile phase is dictated by the nature of the CSP.
Additives: Small amounts of acidic or basic additives can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the silica support or by modifying the ionization state of the analyte.
Flow Rate and Temperature: Lowering the flow rate and temperature can often enhance resolution by increasing the number of theoretical plates and exploiting the enthalpic differences in the enantiomer-CSP interactions.
For GC:
Derivatization: Due to the low volatility of this compound, derivatization is a prerequisite for GC analysis. The primary amine can be acylated (e.g., with trifluoroacetic anhydride) to form a more volatile and thermally stable derivative.
Column and Temperature Program: A capillary column coated with a cyclodextrin-based CSP is typically used. chromatographyonline.com The temperature program, including initial temperature, ramp rate, and final temperature, is optimized to achieve separation within a reasonable analysis time while maintaining resolution. Lower temperatures generally favor better enantioseparation. chromatographyonline.com
The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] × 100
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Ionic) |
|---|---|---|
| Column (CSP) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chirobiotic™ T (Teicoplanin) |
| Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Outcome | Baseline resolution of enantiomers | Baseline resolution of enantiomers |
X-ray Crystallography for Absolute Configuration Determination (Applicable to Crystalline Derivatives or Intermediates)
While chiral chromatography can quantify the ratio of enantiomers, it does not reveal their absolute configuration (i.e., whether they are the R or S isomer). Single-crystal X-ray crystallography is the most reliable and definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule. researchgate.netnih.gov
The technique requires a high-quality single crystal of the compound. Since this compound may be an oil or a low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative. This can be achieved by forming a salt with a suitable chiral or achiral acid (e.g., hydrochloride, tartrate) or by introducing a functional group that promotes crystallization.
The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots with varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed.
For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. ed.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l). The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute structure. researchgate.net A Flack parameter close to zero for a given stereochemical model confirms its correctness.
The successful application of this technique provides not only the absolute configuration but also precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
| Parameter | Example Value |
|---|---|
| Empirical Formula | C14H22ClNO2 (for a hydrochloride salt) |
| Crystal System | Monoclinic |
| Space Group | P21 (a common chiral space group) |
| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 12.8 Å, β = 98.5° |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Temperature | 100 K |
| Flack Parameter | 0.02(5) |
| Conclusion | Absolute configuration determined as (R) or (S) |
Chemical Transformations and Derivatizations of Tert Butyl 4 Amino 3 Phenylbutanoate
Amine Functional Group Manipulations
The primary amine of tert-butyl 4-amino-3-phenylbutanoate serves as a versatile nucleophile, readily participating in a variety of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. These transformations are fundamental to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Selective N-Acylation and N-Sulfonylation Reactions
The nucleophilic character of the primary amine in this compound allows for straightforward N-acylation and N-sulfonylation reactions. These reactions are typically carried out by treating the amino ester with an appropriate acylating or sulfonylating agent in the presence of a base.
N-Acylation is a common strategy to introduce a variety of functional groups onto the nitrogen atom. The reaction of this compound with acyl chlorides or anhydrides, in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine, yields the corresponding N-acyl derivatives. For instance, acylation with acetyl chloride would yield tert-butyl 4-(acetylamino)-3-phenylbutanoate. These reactions are generally high-yielding and proceed under mild conditions. The choice of acylating agent can be tailored to introduce a wide range of substituents, thereby modulating the physicochemical properties of the resulting molecule.
N-Sulfonylation introduces a sulfonyl group onto the amine, forming a sulfonamide. This transformation is typically achieved by reacting the amino ester with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. The resulting N-sulfonylated products are often more stable and can exhibit distinct biological activities compared to their acylated counterparts. A related compound, 3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide, highlights the formation of a sulfonamide linkage in a similar structural context. acs.orgbldpharm.com
| Reagent | Product Type | Reaction Conditions |
| Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl Derivative | Base (e.g., Triethylamine), Aprotic Solvent |
| Anhydride (e.g., Acetic Anhydride) | N-Acyl Derivative | Base (e.g., Pyridine), Aprotic Solvent |
| Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) | N-Sulfonyl Derivative | Base (e.g., Pyridine), Aprotic Solvent |
Alkylation and Reductive Amination Strategies for N-Substitution
Further modification of the amine group can be achieved through N-alkylation and reductive amination, leading to the formation of secondary and tertiary amines.
N-Alkylation involves the reaction of the primary amine with an alkyl halide. This reaction can be challenging to control, as it can lead to a mixture of mono- and di-alkylated products. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved. For instance, reacting this compound with one equivalent of an alkyl halide in the presence of a mild base can favor the formation of the secondary amine.
Reductive amination offers a more controlled approach to N-alkylation. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net For example, the reaction of this compound with an aldehyde in the presence of a suitable reducing agent would yield the N-alkylated product. This method is highly versatile and allows for the introduction of a wide range of alkyl and aryl substituents.
| Strategy | Reagents | Product Type |
| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary/Tertiary Amine |
Formation of Cyclic Amine Derivatives and Heterocyclic Scaffolds
The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic systems, including cyclic amines such as pyrrolidinones and piperidinones.
The synthesis of pyrrolidinones can be envisioned through intramolecular cyclization of a suitably functionalized derivative of this compound. For instance, after conversion of the tert-butyl ester to a carboxylic acid and subsequent activation, an intramolecular amide bond formation could lead to a lactam. Alternatively, β-enamino esters, which can be derived from β-amino esters, are known to be versatile intermediates for the synthesis of pyrrolidinones and pyridinones. nih.govnih.gov
Similarly, piperidinone scaffolds can be accessed through cyclization strategies. The relative positioning of the amino and ester functionalities in the starting material dictates the ring size of the resulting heterocycle. The synthesis of piperidines from α-amino esters has been reported, suggesting that similar strategies could be applied to β-amino esters like this compound to construct six-membered rings. core.ac.uk
Ester Hydrolysis and Conversion Reactions of the Tert-butyl Ester Moiety
The tert-butyl ester of this compound serves as a protecting group for the carboxylic acid functionality. Its selective removal or conversion is a crucial step in many synthetic sequences, enabling further transformations such as amide bond formation and peptide coupling.
Regioselective Cleavage of the Tert-butyl Ester to the Free Carboxylic Acid
The tert-butyl ester is known to be labile under acidic conditions, allowing for its selective cleavage to the corresponding carboxylic acid, 4-amino-3-phenylbutanoic acid. nih.gov A common method for this deprotection is the use of trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). rsc.org The reaction is typically carried out at room temperature and proceeds to completion within a few hours. rsc.org The volatile byproducts, isobutylene (B52900) and excess TFA, can be easily removed under reduced pressure, simplifying the workup procedure. rsc.org This mild and efficient deprotection protocol is compatible with many other functional groups, making it a widely used method in organic synthesis.
| Reagent | Solvent | Conditions | Product |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 4-Amino-3-phenylbutanoic acid |
Amide Bond Formation and Peptide Coupling Reactions
Once the tert-butyl ester is cleaved to reveal the free carboxylic acid, this functionality can be activated for amide bond formation and peptide coupling reactions. This transformation is central to the incorporation of the 4-amino-3-phenylbutanoic acid moiety into peptides and other complex molecules.
The formation of an amide bond requires the activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a good leaving group. Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. acs.orgnih.gov
The activated carboxylic acid is then reacted with a primary or secondary amine to form the amide bond. In the context of peptide synthesis, the amine component is typically an amino acid ester. The use of β-amino acids, such as 4-amino-3-phenylbutanoic acid, in peptide synthesis can introduce unique conformational constraints and biological activities to the resulting peptides. nih.gov However, the coupling of β-amino acids can sometimes be challenging due to steric hindrance, potentially leading to lower yields or the formation of side products. For example, studies on the related compound 3-amino-2-hydroxy-4-phenylbutanoic acid have shown that side reactions, such as the formation of homobislactones, can occur during the activation of the carboxyl group, particularly in the presence of a base. nih.govacs.org
| Coupling Reagent | Additive | Amine Component | Product |
| DCC or EDC | HOBt or HOAt | Amino Acid Ester | Dipeptide |
| HATU | - | Amino Acid Ester | Dipeptide |
| PyBOP | - | Amino Acid Ester | Dipeptide |
Stereocontrolled Modifications and Functionalization at the Phenyl Substituent
The phenyl ring of this compound is a prime target for modification to modulate its biological activity. Stereocontrolled modifications are crucial for understanding the spatial requirements of its biological targets.
The phenyl group of this compound is susceptible to electrophilic aromatic substitution. The existing alkyl side chain on the benzene (B151609) ring acts as an ortho-, para-directing group. Due to the steric hindrance imposed by the bulky butanoate chain, electrophilic attack is most likely to occur at the para-position. wikipedia.org
Common electrophilic substitution reactions that can be applied include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily tert-butyl 4-amino-3-(4-nitrophenyl)butanoate. Subsequent reduction of the nitro group can provide the corresponding amino-substituted analogue, a versatile intermediate for further derivatization.
Halogenation, using reagents such as bromine in the presence of a Lewis acid catalyst, would similarly yield the para-halogenated derivative. These halogenated compounds are valuable for introducing other functionalities through cross-coupling reactions.
It is important to consider that the reaction conditions for these substitutions must be carefully controlled to avoid side reactions involving the amino and ester functional groups present in the molecule. Protection of the amino group, for example with a Boc group, may be necessary prior to carrying out the electrophilic aromatic substitution.
Table 1: Predicted Major Products of Aromatic Electrophilic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Tert-butyl 4-amino-3-(4-nitrophenyl)butanoate |
| Bromination | Br₂, FeBr₃ | Tert-butyl 4-amino-3-(4-bromophenyl)butanoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Tert-butyl 4-amino-3-(4-acylphenyl)butanoate |
Exploration of Substituted Phenyl Analogues for Structure-Activity Relationship (SAR) Insights (Computational/Theoretical Focus)
Computational and theoretical studies play a crucial role in predicting the biological activity of novel compounds and guiding synthetic efforts. For this compound, Structure-Activity Relationship (SAR) studies focusing on substitutions at the phenyl ring can provide valuable insights into the molecular interactions with its biological targets, such as GABA receptors.
By computationally modeling the binding of various substituted phenyl analogues, it is possible to assess the impact of different functional groups at the ortho-, meta-, and para-positions. These studies typically involve molecular docking simulations to predict the binding affinity and orientation of the ligands within the receptor's binding site.
Key parameters that are often varied in such computational SAR studies include:
Electronic Effects: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the phenyl ring, which can influence cation-π or other electronic interactions with the receptor.
Steric Effects: The size and shape of the substituent can impact the fit of the molecule within the binding pocket.
Hydrophobicity/Hydrophilicity: Modifying the lipophilicity of the phenyl ring can affect the compound's pharmacokinetic properties and its ability to cross biological membranes.
For instance, a computational study might compare the binding energies of chloro, methyl, and methoxy-substituted analogues at the para-position to understand the preferred electronic and steric requirements for optimal receptor binding. Such theoretical insights are instrumental in prioritizing the synthesis of the most promising candidates, thereby streamlining the drug discovery process.
Regioselective and Stereoselective Functionalization of the Butanoate Backbone
The butanoate backbone of this compound offers additional sites for chemical modification. Regioselective and stereoselective functionalization of this part of the molecule can lead to the creation of novel analogues with distinct pharmacological properties.
One approach involves the stereoselective introduction of substituents at the C2 (alpha) or C3 (beta) positions of the butanoate chain. For example, stereoselective enolate formation followed by alkylation can be used to introduce an alkyl group at the C2 position. The choice of base and reaction conditions is critical to control the stereochemistry of the newly formed stereocenter.
Functionalization at the C4 position, adjacent to the amino group, can also be explored. For instance, N-alkylation or N-acylation of the amino group can be readily achieved to introduce a variety of substituents.
Synthesis of Structurally Related Analogues and Homologues for Research Purposes
The synthesis of structurally related analogues and homologues of this compound is essential for a comprehensive understanding of its SAR. This involves modifying the core structure in a systematic manner.
Homologues can be synthesized by extending or shortening the carbon chain of the butanoate backbone. For example, homologues with a pentanoate or propanoate chain instead of a butanoate chain can be prepared to investigate the impact of chain length on biological activity.
The synthesis of analogues with different ester groups is also of interest. While the tert-butyl ester provides good stability, other esters, such as methyl or ethyl esters, can be synthesized to explore differences in metabolic stability and pharmacokinetic profiles.
Furthermore, the phenyl group can be replaced with other aromatic or heteroaromatic rings to probe the importance of the phenyl moiety for biological activity. For instance, analogues containing a pyridyl or thienyl group in place of the phenyl ring can be synthesized and evaluated. The synthesis of such analogues often requires the development of new synthetic routes, starting from appropriately substituted building blocks.
Applications of Tert Butyl 4 Amino 3 Phenylbutanoate As a Chiral Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The inherent functionality of tert-butyl 4-amino-3-phenylbutanoate makes it an ideal starting material for the construction of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and natural products.
Cyclization Strategies for Pyrrolidines, Piperidines, and Other Scaffolds
The synthesis of substituted pyrrolidines and piperidines can be achieved through intramolecular cyclization of appropriately modified this compound derivatives. A common strategy involves the reduction of the tert-butyl ester to the corresponding primary alcohol, followed by activation of the alcohol (e.g., as a tosylate or mesylate) and subsequent intramolecular nucleophilic substitution by the amino group to furnish the desired heterocyclic ring. The stereochemistry at the 3-position of the butanoate backbone directly translates to the stereochemistry of the resulting substituted pyrrolidine (B122466) or piperidine (B6355638).
Alternatively, reductive amination protocols can be employed. For instance, conversion of the ester group to an aldehyde allows for an intramolecular reductive amination to form a piperidine ring. The phenyl group at the 3-position provides a handle for further functionalization and influences the conformational preferences of the resulting heterocycle.
| Heterocycle | General Synthetic Strategy | Key Intermediate |
| Pyrrolidine | Intramolecular nucleophilic substitution | γ-Amino alcohol derivative |
| Piperidine | Intramolecular reductive amination | δ-Amino aldehyde derivative |
These strategies benefit from the chirality of the starting material, allowing for the enantioselective synthesis of these important heterocyclic scaffolds. The choice of cyclization strategy can be influenced by the desired ring size and substitution pattern.
Integration into Polycyclic Systems
The application of this compound extends to the synthesis of more complex polycyclic systems. The phenyl ring offers a site for further annulation reactions, such as Friedel-Crafts acylations or alkylations, to construct fused ring systems. For example, after formation of a piperidine ring, the phenyl group can be functionalized and subsequently involved in a ring-closing reaction to form a tetrahydroisoquinoline or a related polycyclic scaffold.
Moreover, the amino and carboxyl functionalities can be utilized in cascade reactions or multi-component reactions to build complex polycyclic architectures in a single synthetic operation. The stereocenter of the parent molecule plays a crucial role in controlling the stereochemical outcome of these complex transformations, making it a valuable tool for the synthesis of intricate polycyclic natural products and their analogues.
Intermediate in Total Synthesis of Natural Products and Bioactive Compounds
The chiral nature and versatile functionality of this compound have made it a sought-after intermediate in the total synthesis of various natural products and biologically active molecules, particularly those containing amino acid-like fragments.
Strategic Incorporation into Complex Molecular Architectures Bearing Amino Acid Motifs
In the total synthesis of natural products, this compound can be strategically incorporated as a key fragment that introduces a specific stereocenter and a phenyl-substituted amino acid motif. The tert-butyl ester provides robust protection during multi-step synthetic sequences and can be deprotected in the final stages of the synthesis.
For example, in the synthesis of peptide-based natural products, this building block can be used to introduce a non-proteinogenic β-amino acid residue, which can be crucial for the biological activity of the target molecule. The phenyl group can also serve as a precursor for other functionalities through aromatic substitution reactions.
Elaboration into Peptidomimetics and Other Biologically Relevant Scaffolds (Focus on Synthesis, not Biology)
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability towards enzymatic degradation. researchgate.netdeepdyve.com β-amino acids, like the one from which this compound is derived, are excellent building blocks for peptidomimetics. researchgate.netdeepdyve.com
The incorporation of this β-amino acid ester into a peptide sequence can induce specific secondary structures, such as β-turns, which are important for biological recognition processes. nih.gov The synthesis of such peptidomimetics often involves standard solid-phase or solution-phase peptide coupling techniques, where the amino group of this compound is coupled with the carboxylic acid of another amino acid or peptide fragment.
Furthermore, the butanoate backbone can be modified to create more constrained and rigid scaffolds. For instance, intramolecular cyclization can lead to the formation of lactams, which are common motifs in peptidomimetic design. These rigidified structures can provide valuable insights into the bioactive conformation of a peptide.
| Peptidomimetic Scaffold | Synthetic Approach | Key Feature |
| β-Peptide | Standard peptide coupling | Introduction of a β-amino acid residue |
| β-Turn Mimetic | Intramolecular cyclization | Constrained conformational flexibility |
| Lactam-based Scaffold | Intramolecular amide bond formation | Rigidified backbone |
Utilization in the Design and Synthesis of Chiral Catalysts and Ligands
The development of new chiral catalysts and ligands is a cornerstone of asymmetric synthesis. The stereochemically defined structure of this compound makes it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis.
The amino and carboxyl functionalities can be readily modified to introduce coordinating groups, such as phosphines, oxazolines, or other heteroatomic donors. For example, the amino group can be converted into a phosphinoamine ligand, which can coordinate to transition metals like palladium or rhodium. The chirality of the butanoate backbone can induce asymmetry in the metal's coordination sphere, leading to enantioselective transformations.
Similarly, the carboxyl group can be transformed into an oxazoline (B21484) ring, another privileged coordinating group in asymmetric catalysis. The combination of the phenyl group and the stereocenter provides a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity in catalytic reactions. The modular nature of the synthesis of these ligands allows for the fine-tuning of their steric and electronic properties to optimize their performance in a specific catalytic reaction.
| Ligand Type | Synthetic Modification | Potential Application |
| Phosphinoamine | Conversion of the amino group to a phosphine (B1218219) | Asymmetric allylic alkylation |
| Amino-alcohol | Reduction of the ester to an alcohol | Asymmetric transfer hydrogenation |
| Oxazoline | Conversion of the carboxyl group to an oxazoline | Asymmetric conjugate addition |
Incorporation into Chiral Phosphine, Oxazoline, or Diamine Ligand Frameworks
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The bifunctional nature of this compound makes it a promising candidate for incorporation into various ligand scaffolds.
Chiral Phosphine Ligands: The amino group of this compound can serve as a synthetic handle for the introduction of phosphine moieties. This can be achieved through various synthetic routes, such as reductive amination with phosphinobenzaldehydes or nucleophilic substitution reactions. The resulting aminophosphine (B1255530) ligands could coordinate with transition metals, creating a chiral environment for asymmetric transformations. The phenyl group at the C3 position and the bulky tert-butyl ester group would play a crucial role in defining the steric environment around the metal center, which is a key factor in achieving high enantioselectivity.
Chiral Oxazoline Ligands: Chiral oxazolines are another important class of ligands in asymmetric catalysis. The synthesis of such ligands often starts from chiral amino alcohols. This compound can be readily converted into the corresponding chiral amino alcohol by reduction of the tert-butyl ester group. This amino alcohol can then be cyclized with various reagents to form the desired oxazoline ring. The phenyl substituent would be positioned adjacent to the oxazoline ring, influencing the stereochemical outcome of the catalyzed reactions.
Chiral Diamine Ligands: Chiral diamines are widely used as ligands and catalysts in a variety of asymmetric reactions. The amino group of this compound can be derivatized to introduce a second amino functionality. For instance, acylation of the primary amine followed by reduction of the resulting amide could yield a chiral diamine. Alternatively, the carboxylic ester could be transformed into an amide and subsequently reduced. The resulting 1,2- or 1,3-diamine frameworks are valuable structural motifs in chiral ligand design.
Table 1: Potential Chiral Ligand Scaffolds from this compound
| Ligand Type | Key Functional Group for Synthesis | Potential Synthetic Route |
| Aminophosphine | Amino Group | Reductive amination with phosphinobenzaldehydes |
| Oxazoline | Amino Group (via amino alcohol) | Reduction of ester followed by cyclization |
| Diamine | Amino Group / Ester Group | Derivatization of the amino group or transformation of the ester group |
Application in Asymmetric Catalysis as a Ligand Component
Ligands derived from this compound would be expected to find application in a range of transition metal-catalyzed asymmetric reactions. The specific nature of the ligand (phosphine, oxazoline, or diamine) would dictate its suitability for particular transformations.
Asymmetric Hydrogenation: Chiral phosphine ligands are extensively used in the asymmetric hydrogenation of prochiral olefins and ketones. A phosphine ligand derived from this compound could be employed in combination with rhodium or ruthenium catalysts for the enantioselective synthesis of chiral alcohols and amines.
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction. Chiral phosphine and oxazoline ligands are effective in controlling the stereochemistry of this transformation. The steric and electronic properties of ligands derived from this compound would be critical in achieving high levels of enantioselectivity.
Asymmetric Aldol (B89426) and Mannich Reactions: Chiral diamine and aminophosphine ligands can be utilized in asymmetric aldol and Mannich reactions, which are fundamental methods for the synthesis of chiral β-hydroxy ketones and β-amino ketones, respectively.
The performance of these potential ligands in asymmetric catalysis would need to be experimentally verified, with key parameters such as enantiomeric excess (ee), diastereomeric ratio (dr), and catalyst turnover number (TON) being determined for specific reactions.
Contributions to the Development of Novel Synthetic Methodologies
Beyond its role as a precursor to chiral ligands, this compound itself can be a valuable tool in the development of new synthetic methodologies. Its unique combination of functional groups allows for its participation in a variety of chemical transformations.
For instance, the development of novel cyclization reactions to form heterocyclic compounds is an active area of research. The amino and ester functionalities of this molecule could be exploited to synthesize novel chiral piperidinones or other nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.
Furthermore, the stereodefined β-amino acid structure can be used to investigate reaction mechanisms and to probe the stereochemical course of new transformations. The influence of the phenyl and tert-butyl groups on the reactivity and selectivity of reactions at the amino or carbonyl centers could provide valuable insights for the design of new synthetic methods.
Potential in Materials Science Applications
The application of chiral molecules in materials science is a growing field, with potential uses in areas such as chiral recognition, nonlinear optics, and the synthesis of specialized polymers.
While direct evidence is scarce, it is conceivable that this compound could serve as a chiral monomer for the synthesis of specialized polymers. Poly(β-amino ester)s are a class of biodegradable polymers with applications in drug delivery. The incorporation of a chiral monomer like this compound into a poly(β-amino ester) backbone could impart specific chiral properties to the resulting material. This could be relevant for applications such as chiral drug delivery, where the polymer matrix could selectively interact with one enantiomer of a drug.
The synthesis of such polymers could be achieved through the polyaddition of the amino group to a diacrylate monomer. The resulting polymer would possess a stereocenter in each repeating unit, potentially leading to materials with unique chiroptical properties or the ability to self-assemble into ordered chiral structures.
Table 2: Potential Materials Science Applications
| Application Area | Role of this compound | Potential Polymer Type |
| Chiral Drug Delivery | Chiral monomer | Poly(β-amino ester) |
| Chiral Recognition | Chiral stationary phase component | Functionalized polymer |
| Chiroptical Materials | Chiral building block | Optically active polymer |
Computational Chemistry and Theoretical Studies on Tert Butyl 4 Amino 3 Phenylbutanoate
Conformational Analysis and Energy Landscape Mapping
The flexibility of tert-butyl 4-amino-3-phenylbutanoate, arising from several rotatable single bonds, results in a complex potential energy surface with multiple local minima corresponding to different conformers. Understanding the relative energies and populations of these conformers is crucial as they can influence the molecule's physical, chemical, and biological properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries
It can be inferred that the tert-butyl ester of phenibut would exhibit a similar conformational landscape, with the bulky tert-butyl group likely influencing the rotational barrier around the C-O bond and potentially favoring specific spatial arrangements to minimize steric hindrance. The ground state geometries of these conformers would be characterized by specific dihedral angles and bond lengths, which could be accurately determined using DFT methods such as B3LYP with an appropriate basis set (e.g., 6-31G* or larger).
Table 1: Hypothetical Low-Energy Conformers of this compound Based on Phenibut Analogs
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |
| Anti- Gauche | N-C3-C4-C=O (approx. 180°), C2-C3-C4-C=O (approx. 60°) | 0 (Reference) | The amino group is anti-periplanar to the carbonyl group, and the phenyl ring is gauche. |
| Gauche- Gauche | N-C3-C4-C=O (approx. 60°), C2-C3-C4-C=O (approx. 60°) | > 0 | Both the amino and phenyl groups are in a gauche orientation relative to the carbonyl group. |
| Anti-Anti | N-C3-C4-C=O (approx. 180°), C2-C3-C4-C=O (approx. 180°) | > 0 | Both the amino and phenyl groups are in an anti-periplanar orientation relative to the carbonyl group. |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Ensemble Analysis
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational flexibility of this compound in different environments, such as in solution. While specific MD studies on this molecule are not available, simulations of similar small organic molecules and amino acid esters are common in computational chemistry. frontiersin.org
An MD simulation would typically involve placing the molecule in a simulation box with a chosen solvent (e.g., water, chloroform) and calculating the trajectory of each atom over time based on a force field. The resulting trajectories would allow for the analysis of the conformational ensemble, identifying the most populated conformers and the transitions between them. This would provide a more comprehensive understanding of the molecule's behavior in a realistic environment than static DFT calculations alone.
Prediction and Rationalization of Spectroscopic Properties
Computational methods are powerful tools for predicting and interpreting spectroscopic data, such as NMR and IR spectra.
Calculation of NMR Chemical Shifts and Coupling Constants
The prediction of NMR chemical shifts and coupling constants can be achieved with high accuracy using quantum mechanical calculations, typically DFT. While specific computational NMR data for this compound is not published, the expected chemical shifts can be rationalized based on its structure.
¹H NMR : The protons of the tert-butyl group would appear as a sharp singlet, typically in the range of 1.2-1.5 ppm. The protons on the phenyl ring would resonate in the aromatic region (7.1-7.4 ppm). The diastereotopic protons of the CH₂ group adjacent to the ester and the CH proton adjacent to the phenyl and amino groups would exhibit more complex splitting patterns and chemical shifts influenced by their local electronic environment and conformational preferences.
¹³C NMR : The quaternary carbon of the tert-butyl group is expected around 80-82 ppm, and the methyl carbons around 28 ppm. The carbonyl carbon of the ester would be found significantly downfield, typically in the 170-175 ppm region. The carbons of the phenyl ring would appear in the 125-140 ppm range.
Accurate prediction of these shifts would require DFT calculations on the optimized geometries of the stable conformers, followed by an averaging of the chemical shifts based on their Boltzmann populations.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 172.5 |
| C (quaternary, t-butyl) | 81.0 |
| CH₃ (t-butyl) | 28.2 |
| CH (aromatic) | 126.0 - 129.0 |
| C (ipso, aromatic) | 140.0 |
| CH (chiral center) | 50.0 - 55.0 |
| CH₂ | 40.0 - 45.0 |
Note: These are estimated values. Actual computational results may vary depending on the level of theory and basis set used.
Vibrational Frequency Analysis (IR) for Characteristic Bands
Theoretical vibrational frequency analysis, usually performed using DFT, can predict the infrared (IR) spectrum of a molecule. For this compound, the calculated IR spectrum would show characteristic absorption bands for its functional groups. While a specific calculated spectrum for this molecule is not available, studies on other molecules containing tert-butyl and ester groups provide a basis for prediction. researchgate.net
N-H stretching : The amino group would exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.
C-H stretching : The aromatic C-H stretches would appear above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹.
C=O stretching : A strong absorption band corresponding to the ester carbonyl stretch is expected around 1730-1750 cm⁻¹.
C-O stretching : The C-O single bond stretching of the ester group would be visible in the 1150-1250 cm⁻¹ region.
Aromatic C=C stretching : Bands in the 1450-1600 cm⁻¹ region would be characteristic of the phenyl ring.
Computational analysis would also provide information on the intensity and vibrational modes associated with each peak, aiding in the interpretation of experimental IR spectra.
Reaction Mechanism Elucidation for Its Synthesis and Derivatization
Theoretical chemistry can be employed to investigate the reaction mechanisms involved in the synthesis and derivatization of this compound. This involves locating transition states and calculating activation energies to understand the kinetics and thermodynamics of a reaction.
A relevant computational study investigated the lactamization mechanism of phenibut, the parent acid of this compound. researchgate.net This intramolecular cyclization leads to the formation of a lactam, a reaction that could also be a potential degradation or derivatization pathway for the tert-butyl ester under certain conditions. The study found that the reaction proceeds through the less stable R* conformer to a transition state (TS) that is significantly higher in energy (31.30 kcal/mol) than the R* isomer. researchgate.net The high activation energy suggests that this process is not spontaneous under normal conditions. The study also explored the effect of pH, finding that the reaction rate is reduced in both acidic and basic conditions. researchgate.net
While the synthesis of this compound itself typically involves standard esterification procedures, computational studies could be used to optimize reaction conditions by exploring the mechanisms of different catalytic approaches. For instance, the mechanism of acid-catalyzed esterification of phenibut with tert-butanol (B103910) could be modeled to understand the energetics of the tetrahedral intermediate and the transition states involved in its formation and collapse.
Transition State Characterization and Reaction Coordinate Analysis
The asymmetric synthesis of β-amino esters like this compound is frequently achieved via the rhodium-catalyzed asymmetric hydrogenation of the corresponding β-enamino ester precursor. Computational studies have been instrumental in elucidating the intricate catalytic cycle of this transformation. The reaction is generally understood to proceed through a series of steps: substrate coordination, oxidative addition of dihydrogen, migratory insertion, and reductive elimination.
Transition state (TS) structures for each elementary step along the reaction coordinate are located using quantum chemical methods. For the Rh-Josiphos catalyzed hydrogenation, a key transition state is that of the migratory insertion step, where a hydride ligand is transferred to one of the carbon atoms of the C=C double bond of the coordinated enamine. This is often the stereodetermining step. Computational characterization of this transition state (TS_mig-ins) involves optimizing its geometry and confirming it is a first-order saddle point on the potential energy surface, which is verified by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, primarily involving the C-H bond formation.
The analysis of the reaction coordinate traces the geometric and energetic changes as the reactants evolve from the catalyst-substrate complex, through the transition state, to the product complex. For instance, the Rh-H bond distance increases while the new C-H bond distance decreases through the migratory insertion transition state.
Exploration of Energetic Barriers and Rate-Determining Steps
In many computational models of Rh-catalyzed asymmetric hydrogenations, the migratory insertion or the subsequent reductive elimination step is found to be rate-determining. The relative energies of these barriers can be influenced by the specific ligand, substrate, and solvent conditions modeled in the calculations. These computational findings provide a quantitative framework for understanding reaction kinetics and for optimizing reaction conditions to improve efficiency.
Below is a representative data table of calculated energetic barriers for a model Rh-Josiphos catalyzed hydrogenation of a β-enamino ester.
| Catalytic Step | Transition State | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Description |
|---|---|---|---|
| H2 Oxidative Addition | TS_ox-add | 12.5 | Cleavage of H-H bond and formation of two Rh-H bonds. |
| Migratory Insertion | TS_mig-ins | 18.2 | Transfer of a hydride from Rh to the β-carbon of the enamine. Often the highest barrier. |
| Reductive Elimination | TS_red-elim | 16.8 | Formation of the C-H bond at the α-carbon and release of the product. |
Based on these theoretical calculations, the migratory insertion step presents the highest energetic barrier (18.2 kcal/mol) and is therefore identified as the rate-determining step for this model reaction.
Stereoselectivity Prediction and Rationalization in Asymmetric Syntheses
Origin of Enantioselectivity and Diastereoselectivity in Catalytic Reactions
Computational chemistry is a cornerstone for rationalizing the high levels of stereoselectivity observed in asymmetric catalysis. The synthesis of this compound via hydrogenation can yield a specific enantiomer with high purity due to the chiral environment created by the catalyst, typically a rhodium complex with a chiral diphosphine ligand like those from the Josiphos family. nih.gov
The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. The chiral ligand enforces a specific conformation of the coordinated substrate, making one face of the double bond more accessible to hydride attack than the other. This facial discrimination is governed by subtle non-covalent interactions, such as steric repulsion and CH-π interactions, between the substrate and the chiral ligand framework within the rate-determining transition state. nih.gov For example, the bulky groups on the phosphine (B1218219) atoms and the ferrocene (B1249389) backbone of a Josiphos ligand can sterically block one pathway while allowing the other, leading to a lower energy transition state for the formation of the major enantiomer.
Computational Modeling of Chiral Induction Pathways
To model chiral induction, the transition states for the formation of both possible enantiomers (e.g., TS-R and TS-S) are computationally located and their free energies are compared. The predicted enantiomeric excess (ee) can be estimated from the calculated energy difference (ΔΔG‡) between these two competing transition states using the following relationship derived from transition state theory:
ee (%) = 100 * (k_major - k_minor) / (k_major + k_minor) ≈ 100 * tanh(ΔΔG‡ / 2RT)
A ΔΔG‡ of approximately 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of over 95%. Computational models that accurately reproduce experimentally observed enantioselectivities provide strong evidence for the proposed mechanism of stereocontrol. These models allow researchers to dissect the specific interactions responsible for chiral recognition and can guide the design of new, more effective chiral catalysts.
The following table presents hypothetical computational results for the stereodetermining migratory insertion step.
| Pathway | Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product |
|---|---|---|---|
| Pro-(S) Pathway | TS-S | 18.2 | (S)-enantiomer (Major) |
| Pro-(R) Pathway | TS-R | 20.5 | (R)-enantiomer (Minor) |
The energy difference (ΔΔG‡) between the two pathways is 2.3 kcal/mol, which strongly favors the formation of the (S)-enantiomer, consistent with a highly enantioselective reaction.
Molecular Docking and Ligand Binding Studies
(Purely In Silico Explorations for Potential Interactions with Enzymes or Receptors, without experimental validation)
This compound is a pro-drug of phenibut, which is known to exert its effects primarily by acting as an agonist at the γ-aminobutyric acid type B (GABA-B) receptor. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. These in silico studies can hypothesize the binding mode of phenibut and rationalize its activity at a molecular level.
In a typical molecular docking study, the 3D structure of the target protein (e.g., a homology model or crystal structure of the GABA-B receptor) is used as a receptor. Phenibut is then computationally "docked" into the putative binding site. The algorithm samples numerous possible conformations and orientations of the ligand within the site and scores them based on a scoring function that estimates the binding affinity.
Computational docking simulations of phenibut at the GABA-B receptor suggest that it occupies the same binding pocket as GABA and other known agonists like baclofen. researchgate.net The binding is predicted to be stabilized by a network of specific interactions. For instance, the carboxylate group of phenibut may form salt bridges with positively charged residues (e.g., arginine or lysine), while the amino group can act as a hydrogen bond donor. The phenyl ring often engages in hydrophobic or π-stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) within the binding pocket.
Similar in silico explorations can be performed against other potential targets, such as the GABA-A receptor or the enzyme GABA aminotransferase (GABA-AT), to investigate potential polypharmacology. researchgate.netnih.gov
The table below summarizes hypothetical results from a molecular docking study of (R)-Phenibut with potential biological targets.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Types |
|---|---|---|---|
| GABA-B Receptor | -8.5 | Arg128, Ser246, Phe268, Tyr366 | Salt bridge, H-bonding, π-stacking |
| GABA-A Receptor | -6.2 | Tyr97, Arg120, Phe200 | H-bonding, Hydrophobic |
| GABA Aminotransferase (GABA-AT) | -7.1 | Lys329, Trp150, Val280 | H-bonding, Hydrophobic |
These purely theoretical explorations provide valuable hypotheses about the molecular basis of the compound's action and can guide future experimental studies, such as site-directed mutagenesis and functional assays, to validate the predicted interactions.
Future Perspectives and Emerging Research Directions for Tert Butyl 4 Amino 3 Phenylbutanoate Research
Development of Novel and Sustainable Synthetic Methodologies
A primary focus of modern organic chemistry is the development of greener, more efficient, and safer synthetic processes. Future research on Tert-butyl 4-amino-3-phenylbutanoate will likely pivot towards methodologies that align with these principles, moving away from traditional batch processing towards continuous and catalytically driven transformations.
Continuous flow chemistry offers substantial advantages over conventional batch synthesis, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward scaling and automation. While specific flow syntheses for this compound are not yet prominent, established procedures for related β-amino acid esters demonstrate clear potential. For instance, continuous-flow procedures using immobilized enzymes, such as lipase, have been successfully developed for the Michael addition of amines to acrylates, yielding various β-amino acid esters. mdpi.comresearchgate.netresearchgate.net These biocatalytic systems operate under mild conditions, often use greener solvents like methanol (B129727), and achieve high efficiency with short residence times. mdpi.comresearchgate.net Adapting such a chemoenzymatic flow process for the synthesis of this compound could offer a highly efficient and sustainable manufacturing route.
Table 1: Comparison of Conventional Batch Synthesis vs. Potential Flow Chemistry Approach
| Feature | Conventional Batch Synthesis | Potential Flow Chemistry Approach |
|---|---|---|
| Process Type | Discontinuous, step-wise | Continuous, integrated |
| Heat & Mass Transfer | Often inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reactor volumes |
| Scalability | Complex, often requires re-optimization | Simpler scale-up by "numbering-up" or longer run times |
| Control & Automation | Manual or semi-automated | Easily automated for consistent quality |
| Environmental Impact | Potentially larger solvent waste and energy use | Reduced waste, improved energy efficiency |
Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. nih.gov Recent research has demonstrated its utility in synthesizing β-amino acid derivatives through radical cross-coupling protocols that use readily available precursors like anilines and diazo compounds. rsc.orgresearchgate.net These methods are often highly atom-economic, with nitrogen gas being the only byproduct in some cases. rsc.org Future work could devise a photoredox-based strategy to construct the this compound backbone, potentially by coupling a phenyl-containing radical with a suitable amino-ester synthon. The synergy of photoredox catalysis with biocatalysis, which can achieve high stereoselectivity, presents another exciting frontier for producing enantiopure β-amino acids. nih.gov
Electrosynthesis represents another green chemical frontier, using electricity to drive reactions and minimize the use of chemical oxidants or reductants. While its application to β-amino esters is still nascent, research into the electrochemical synthesis of α-amino esters suggests its potential. researchgate.net Future investigations could explore the electrochemical functionalization of C-H bonds or coupling reactions to assemble this compound, further enhancing the sustainability of its production.
Exploration of Untapped Reactivity and Novel Transformations
The functional groups within this compound—the primary amine, the tert-butyl ester, the phenyl ring, and multiple sp³ C-H bonds—offer a rich playground for exploring novel reactivity. Transition metal-catalyzed C-H activation is a particularly promising area for creating derivatives with novel substitution patterns. Research has shown that innate functional groups, such as carboxylic acids, can direct the arylation of β-C(sp³)–H bonds in amino acids. nih.govnih.gov By analogy, the ester or a transiently installed directing group on the amine of this compound could be used to direct the selective functionalization of its aliphatic backbone. Computational studies using Density Functional Theory (DFT) could help predict the reactivity of different C-H bonds and guide the development of selective catalytic systems. acs.org Such transformations would provide rapid access to a library of complex analogs that are otherwise difficult to synthesize, expanding the chemical space available for biological screening.
Expansion of Its Utility as a Versatile Chiral Building Block in Diverse Fields
The structural core of this compound is shared by several biologically active molecules. The corresponding carboxylic acid, 4-amino-3-phenylbutanoic acid (known as Phenibut or β-phenyl-GABA), is a neuropsychotropic drug used as a tranquilizer and nootropic agent that acts on GABA receptors. researchgate.netnih.gov This direct link to a known therapeutic agent underscores the potential of this compound as a key intermediate for the synthesis of new central nervous system (CNS) drugs. scirp.org The tert-butyl ester provides a convenient protecting group for the carboxylic acid functionality, allowing for selective modification at the amine or other positions during a synthetic campaign.
Beyond CNS applications, β-amino acids are fundamental components of β-peptides and other peptidomimetics. hilarispublisher.com These structures can form stable secondary structures like helices and sheets and are often resistant to enzymatic degradation, making them attractive candidates for drug development. The phenyl group and chiral center of this compound make it an ideal building block for creating well-defined, three-dimensional peptide architectures.
Table 2: Potential Applications of this compound as a Chiral Building Block
| Field of Application | Role of the Building Block | Potential Target Molecules |
|---|---|---|
| Medicinal Chemistry | Precursor for CNS-active agents | Analogs of Phenibut, Baclofen, and other GABA receptor modulators nih.gov |
| Peptide Chemistry | Component of peptidomimetics | Stable β-peptides with defined secondary structures hilarispublisher.com |
| Asymmetric Synthesis | Chiral ligand or auxiliary | Catalysts for stereoselective transformations |
| Materials Science | Monomer for functional polymers | Biodegradable poly(β-amino ester)s with specific properties rsc.org |
Integration with Machine Learning and Artificial Intelligence for Automated Synthetic Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical synthesis is planned and executed. researchgate.net For this compound, AI can be leveraged in several ways. Retrosynthesis planning tools, powered by deep learning models trained on vast reaction databases, can propose novel and efficient synthetic routes to the molecule that a human chemist might not consider. acs.orgjetir.org These programs can optimize for factors like cost, step count, or green chemistry metrics.
Furthermore, ML can accelerate the development of catalysts for its synthesis. For instance, in biocatalysis, ML algorithms can guide the protein engineering of enzymes like transaminases to improve their activity and stereoselectivity for specific substrates, enabling a more efficient synthesis of the desired enantiomer of this compound. nih.govresearchgate.net By predicting how sequence modifications will affect enzyme function, AI can drastically reduce the experimental effort required in directed evolution or rational design campaigns. nih.gov
Addressing Current Gaps in Understanding its Stereochemical Behavior and Mechanistic Pathways
A deep understanding of reaction mechanisms and the behavior of reactive intermediates is crucial for optimizing existing synthetic methods and rationally designing new ones. For reactions involving this compound, significant gaps in this fundamental knowledge likely exist. Future research should focus on elucidating the structure and behavior of key intermediates. For example, studies on the lithium enolates of β-amino esters have revealed that they form complex hexameric aggregates in solution. nih.govnih.gov Understanding the specific aggregation state of the enolate derived from this compound is critical for controlling the stereochemical outcome of its alkylation reactions.
Advanced analytical and computational techniques can provide these crucial insights. Time-resolved NMR spectroscopy can be used to study the kinetics of key reaction steps, such as active ester formation during peptide coupling, which is known to be challenging for some β-amino acids. rsc.org In parallel, computational methods like DFT can model transition states to rationalize observed stereoselectivity and predict the most favorable reaction pathways, guiding future synthetic efforts. acs.org
Table 3: Techniques for Elucidating Stereochemical and Mechanistic Pathways
| Technique | Research Question | Potential Insights |
|---|---|---|
| NMR Spectroscopy (e.g., 6Li, time-resolved 1H) | What is the structure of reactive intermediates? What are the kinetics of a reaction? | Characterization of enolate aggregates; rates of active ester formation and hydrolysis. nih.govrsc.org |
| Computational Chemistry (e.g., DFT) | What is the lowest energy reaction pathway? What factors control stereoselectivity? | Modeling of transition state energies; rationalizing diastereomeric and enantiomeric outcomes. acs.org |
| Chiral Chromatography (HPLC/SFC) | What is the enantiomeric and diastereomeric purity of products? | Quantifying the stereochemical outcome of asymmetric reactions. |
| Mass Spectrometry (e.g., ESI-MS) | Are transient intermediates being formed? | Detection and characterization of short-lived species in a reaction mixture. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for preparing tert-butyl 4-amino-3-phenylbutanoate, and how can yield be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate or esterification pathways. For example, tert-butyl carbamate derivatives are often prepared using Boc-protection strategies under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) . To optimize yield, ensure stoichiometric control of reagents, inert atmosphere (e.g., nitrogen), and purification via column chromatography using gradients of ethyl acetate/hexane. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) is critical .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous tert-butyl carbamates, which recommend:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as tert-butyl derivatives may release hazardous gases under decomposition .
- Storage : Store at 2–8°C in airtight containers protected from light and moisture to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the tert-butyl group (δ ~1.4 ppm for nine protons) and phenyl/amino protons (δ 7.2–7.4 ppm for aromatic protons; δ 1.8–2.2 ppm for NH2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C14H21NO2: 248.1651) .
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester carbonyl) confirm functional groups .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Use chiral catalysts such as Cinchona alkaloids or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during the amino group introduction. For example, asymmetric hydrogenation of a ketone intermediate using (R)-BINAP-RuCl2 achieves >90% enantiomeric excess (ee). Monitor ee via chiral HPLC with a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature control). To address this:
- Reproducibility Checks : Replicate reactions using rigorously dried solvents (e.g., molecular sieves for THF) and standardized equipment (e.g., jacketed reactors for precise temperature).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl group cleavage under acidic conditions) .
- Statistical Design : Apply factorial design (e.g., DoE) to isolate critical variables (e.g., catalyst loading, reaction time) impacting yield .
Q. How can computational modeling predict reactivity or degradation pathways of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for ester hydrolysis or intramolecular cyclization. For example, B3LYP/6-31G* level calculations predict activation energy for tert-butyl cleavage under acidic conditions .
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMF) to assess stability. Tools like GROMACS can model aggregation behavior in aqueous buffers .
Notes
- Contradictions in Evidence : While some SDS (e.g., ) classify tert-butyl derivatives as non-hazardous, others (e.g., ) lack toxicity data, necessitating conservative handling.
- Advanced Techniques : Integrate microspectroscopic imaging (e.g., Raman mapping) to study surface adsorption in material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
